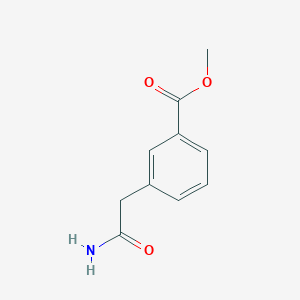
Methyl 3-(2-amino-2-oxoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-amino-2-oxoethyl)benzoate: is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.19 g/mol . This compound is characterized by the presence of a benzoate ester group and an amino-oxoethyl substituent, making it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the common methods for synthesizing compounds like Methyl 3-(2-amino-2-oxoethyl)benzoate involves the cyanoacetylation of amines.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-(2-amino-2-oxoethyl)benzoate can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out under reflux conditions in solvents like ethanol, with or without the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 2-(2-oxoindol-3-ylidene) malononitrile can yield spiro[indoline-3,4-pyridine] derivatives .
Scientific Research Applications
Chemistry: Methyl 3-(2-amino-2-oxoethyl)benzoate is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: They can be used in the synthesis of molecules with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-2-oxoethyl)benzoate is not well-documented. its derivatives may exert their effects through interactions with specific molecular targets and pathways, depending on their structure and functional groups. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Methyl 3-aminobenzoate: This compound is similar in structure but lacks the amino-oxoethyl substituent.
Methyl 2-(2-amino-2-oxoethyl)benzoate: Another similar compound with a different substitution pattern on the benzoate ring.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-(2-amino-2-oxoethyl)benzoate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-5H,6H2,1H3,(H2,11,12) |
InChI Key |
ZMURZPJSVVCHBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















